

Ertapenem Disodium: A Technical Guide to its Antibacterial Spectrum of Activity

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Compound of Interest

Compound Name: *Ertapenem disodium*

Cat. No.: *B138158*

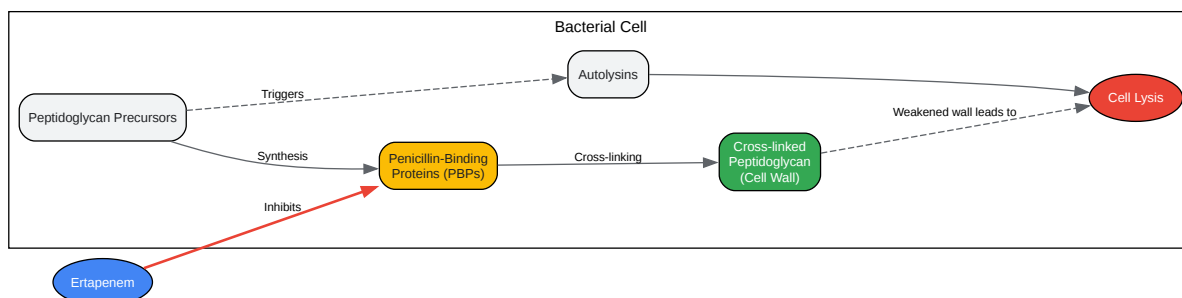
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the antibacterial spectrum of activity of **ertapenem disodium**. Ertapenem is a parenteral carbapenem antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] This document details its mechanism of action, in vitro activity through extensive quantitative data, standardized experimental protocols for susceptibility testing, and key resistance mechanisms.

Mechanism of Action

Ertapenem, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] This process is initiated by the binding of ertapenem to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[3][4][5] In *Escherichia coli*, ertapenem demonstrates a high affinity for PBPs 2 and 3.[5] By inactivating these proteins, ertapenem disrupts the cross-linking of the peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis.[2][3]



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Ertapenem's mechanism of action targeting bacterial cell wall synthesis.

In Vitro Antibacterial Spectrum

Ertapenem demonstrates potent in vitro activity against a wide range of common bacterial pathogens. The following tables summarize the minimum inhibitory concentration (MIC) values, specifically MIC90 (the concentration at which 90% of isolates are inhibited), for various Gram-positive, Gram-negative, and anaerobic bacteria.

Gram-Positive Aerobes

Ertapenem is active against methicillin-susceptible staphylococci and various streptococcal species.^[6]

Organism	MIC90 (mg/L)	Reference(s)
Staphylococcus aureus (methicillin-susceptible)	≤1	[6]
Streptococcus pneumoniae (penicillin-susceptible)	≤1	[6]
Coagulase-negative staphylococci (methicillin- susceptible)	≤1	[6]
Beta-hemolytic streptococci	≤1	[6]

Gram-Negative Aerobes

Ertapenem is highly active against the Enterobacteriaceae family, including strains that produce extended-spectrum β -lactamases (ESBLs).[6][7] However, it has limited activity against non-fermenting Gram-negative bacilli such as Pseudomonas aeruginosa and Acinetobacter species.[6][8]

Organism	MIC90 (mg/L)	Reference(s)
Escherichia coli	≤0.5	[6]
Klebsiella pneumoniae	≤0.5	[6]
Enterobacteriaceae (overall)	≤0.5	[6]
Haemophilus influenzae	≤0.06	[6]
Moraxella catarrhalis	≤0.06	[6]
Neisseria gonorrhoeae	≤0.06	[6]
Pseudomonas aeruginosa	≥16	[6]
Acinetobacter spp.	≥16	[6]

Anaerobic Bacteria

Ertapenem exhibits excellent activity against a broad range of anaerobic bacteria.[8][9]

Organism	MIC90 (mg/L)	Reference(s)
Bacteroides fragilis	0.5	[6]
Clostridium spp.	2	[6]
Anaerobic isolates (respiratory tract)	0.12	[8]
Anaerobic isolates (other sites)	0.75	[8]

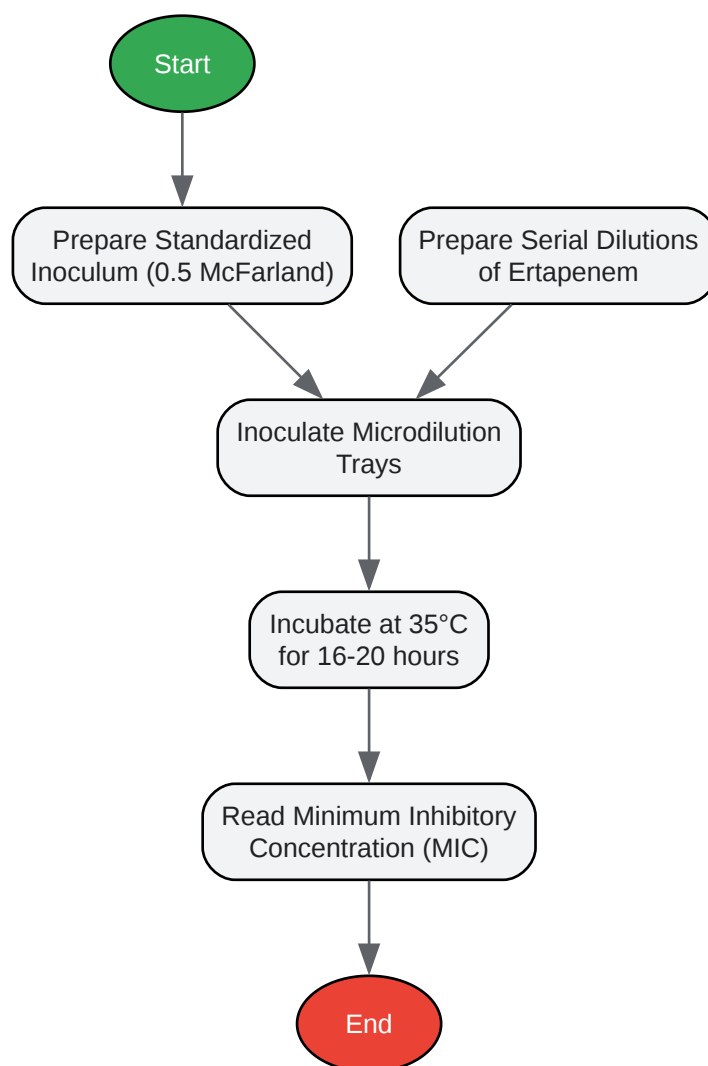
Experimental Protocols for Susceptibility Testing

The determination of ertapenem's in vitro activity is standardized by the Clinical and Laboratory Standards Institute (CLSI). The primary methods are broth dilution and agar dilution, which are used to determine the Minimum Inhibitory Concentration (MIC).

Broth Dilution Method (for Aerobic Bacteria) - Based on CLSI Document M07

The broth dilution method is a common technique for determining the MIC of an antimicrobial agent against aerobic bacteria.

- **Inoculum Preparation:** A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in each test well.
- **Antimicrobial Agent Preparation:** A series of twofold dilutions of ertapenem are prepared in cation-adjusted Mueller-Hinton broth.
- **Inoculation:** The prepared bacterial suspension is inoculated into the wells of a microdilution tray containing the various concentrations of ertapenem.
- **Incubation:** The inoculated trays are incubated at $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$ for 16 to 20 hours in ambient air.
- **Reading Results:** The MIC is recorded as the lowest concentration of ertapenem that completely inhibits visible growth of the organism.



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Workflow for the broth dilution susceptibility test.

Agar Dilution Method (for Anaerobic Bacteria) - Based on CLSI Document M11

For anaerobic bacteria, the agar dilution method is a reference standard.^{[10][11][12][13][14]}

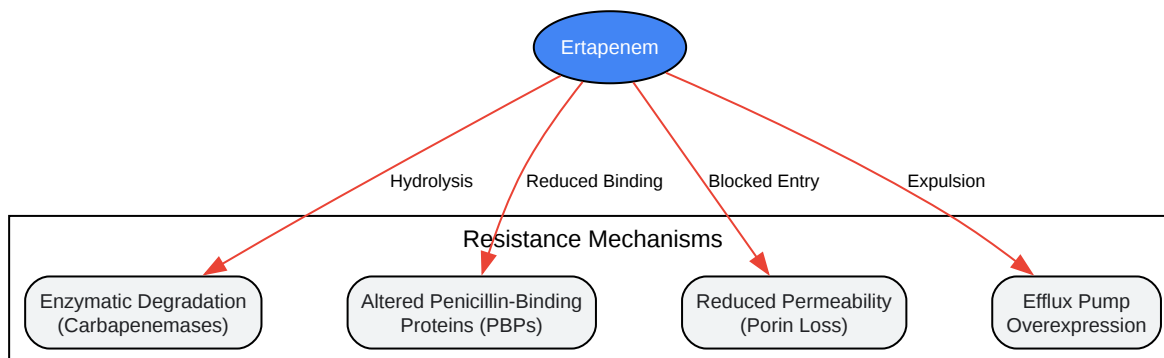
- Media Preparation: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is prepared. A series of agar plates are made, each containing a different concentration of ertapenem.

- **Inoculum Preparation:** A standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard and then diluted to achieve a final concentration that will deliver 10^5 CFU per spot.
- **Inoculation:** The bacterial suspension is inoculated onto the surface of the agar plates using a multipoint inoculator.
- **Incubation:** The plates are incubated at 35°C to 37°C for 42 to 48 hours in an anaerobic environment.
- **Reading Results:** The MIC is the lowest concentration of ertapenem that inhibits visible growth on the agar.

Mechanisms of Resistance

Bacterial resistance to ertapenem can emerge through several mechanisms, often in combination.^[2]

- **Enzymatic Degradation:** The production of β -lactamase enzymes, particularly carbapenemases, can hydrolyze the β -lactam ring of ertapenem, rendering it inactive.^[2]
- **Altered Target Sites:** Mutations in the penicillin-binding proteins (PBPs) can reduce the binding affinity of ertapenem, thereby decreasing its efficacy.^[2]
- **Reduced Permeability:** In Gram-negative bacteria, alterations or loss of outer membrane porins (e.g., OmpK35 and OmpK36 in *Klebsiella pneumoniae*) can restrict the entry of ertapenem into the periplasmic space where the PBPs are located.^{[15][16][17][18]}
- **Efflux Pumps:** The overexpression of efflux pumps can actively transport ertapenem out of the bacterial cell, preventing it from reaching its target PBPs.^{[2][19]}



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Key mechanisms of bacterial resistance to ertapenem.

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